REACTION_SMILES
|
[CH:15]([CH3:16])([CH3:17])[NH:18][c:19]1[c:20]([CH2:21][OH:22])[cH:23][cH:24][cH:25][cH:26]1.[Cl:1][C:2]1=[C:13]([Cl:14])[C:11](=[O:12])[C:8]([C:9]#[N:10])=[C:5]([C:6]#[N:7])[C:3]1=[O:4].[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1>>[CH:15]([CH3:16])([CH3:17])[NH:18][c:19]1[c:20]([CH:21]=[O:22])[cH:23][cH:24][cH:25][cH:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)Nc1ccccc1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1=C(C#N)C(=O)C(Cl)=C(Cl)C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Nc1ccccc1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |